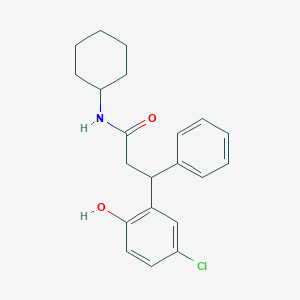
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide
Übersicht
Beschreibung
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a selective sigma-1 receptor agonist and is known to modulate various cellular processes, including calcium signaling, neuroprotection, and inflammation.
Wissenschaftliche Forschungsanwendungen
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. In addition, 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has been shown to have analgesic effects in animal models of neuropathic pain.
Wirkmechanismus
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide acts as a selective sigma-1 receptor agonist and modulates various cellular processes, including calcium signaling, neuroprotection, and inflammation. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including ion channel regulation, protein folding, and cell signaling. Activation of the sigma-1 receptor by 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide leads to the modulation of calcium signaling, which is important for neuronal function and survival. 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide also has neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has been shown to modulate various cellular processes, including calcium signaling, neuroprotection, and inflammation. 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. In addition, 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has been shown to have analgesic effects in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide. One area of research is the development of more potent and selective sigma-1 receptor agonists. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide. Finally, the therapeutic potential of 3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide in other diseases, such as multiple sclerosis and stroke, should be investigated.
Eigenschaften
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-N-cyclohexyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c22-16-11-12-20(24)19(13-16)18(15-7-3-1-4-8-15)14-21(25)23-17-9-5-2-6-10-17/h1,3-4,7-8,11-13,17-18,24H,2,5-6,9-10,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJFZIFWXOSLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



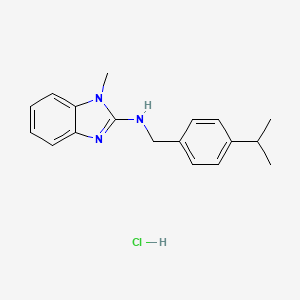
![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4105591.png)
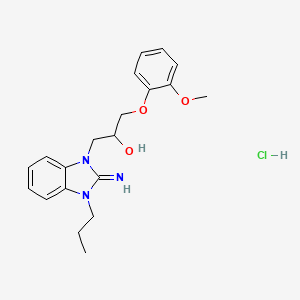
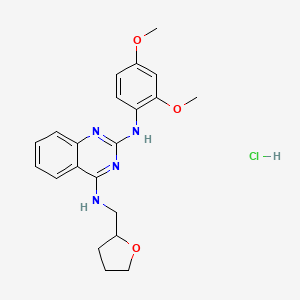
![4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4105605.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4105613.png)
![ethyl 4-[3-(3,5-dimethylbenzyl)-4-methyl-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4105621.png)
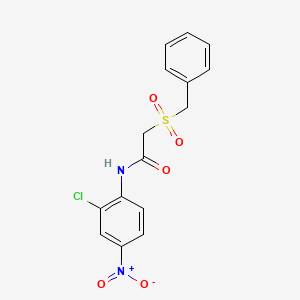
![ethyl 4-(3-allyl-4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4105651.png)
![ethyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4105655.png)
![methyl 4-[6-amino-5-cyano-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4105661.png)


![4-fluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4105684.png)